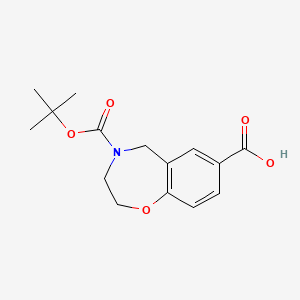
4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid" is a chemical of interest in the field of organic synthesis, particularly in the context of creating biologically active molecules or intermediates for pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butoxycarbonyl (Boc) as a protective group for amines, as seen in the synthesis of a dipeptide mimetic for caspase-1 inhibitors . The Boc group is also employed in the synthesis of other heterocyclic compounds such as tetrahydroisoquinoline and 1,4,7,10-tetraazacyclododecane derivatives . These methods typically involve multi-step synthetic pathways with an emphasis on regioselectivity and maintaining stereochemical integrity. For example, the modified Pictet-Spengler reaction used in provides high yield and low racemization, which is crucial for the synthesis of enantiomerically pure compounds.
Molecular Structure Analysis
The molecular structure of related benzazepine derivatives has been determined by single crystal X-ray analysis . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is essential for understanding its chemical reactivity and interactions with biological targets. The analysis of benzazepine derivatives reveals various hydrogen-bonded assemblies, which could be indicative of the potential binding motifs of "4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid" in biological systems.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its ease of introduction and removal under mild conditions, which is advantageous in multi-step syntheses where temporary protection of functional groups is required . The reactivity of the Boc group and its influence on the overall reactivity of the molecule is an important consideration in the design of synthetic routes. For instance, the presence of the Boc group can affect the outcome of cyclization reactions, as well as the stability of intermediates and final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. The Boc group is non-polar and bulky, which can affect the solubility and crystallinity of the compound . Additionally, the presence of heteroatoms such as nitrogen and oxygen within the benzazepine ring system can contribute to the compound's ability to participate in hydrogen bonding and other non-covalent interactions . These properties are crucial for the compound's behavior in various solvents and its potential interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
- The chemical structure and hydrogen-bonded assembly of related benzazepine derivatives, including 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid and its reaction intermediates, have been extensively studied. This research provides insights into the molecular interactions and properties of these compounds (Guerrero et al., 2014).
Synthesis Applications
- The compound has been used in the solid-phase synthesis of benzazepine derivatives, demonstrating its utility in creating diverse chemical libraries for potential pharmaceutical applications (Boeglin et al., 2007).
Development of Kinase Inhibitors
- Benzoxazepine, a core component of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, plays a significant role in the development of kinase inhibitors, including mTOR inhibitors. This highlights its potential in targeted cancer therapies (Naganathan et al., 2015).
Peptide Synthesis
- The compound has been involved in the synthesis of various peptides, including those with potential antibacterial properties. This suggests its role in developing new antimicrobial agents (Song et al., 2009).
Material Science
- It's also been used in the synthesis of polyamides, demonstrating its utility in material science and polymer chemistry (Hsiao et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13(17)18)8-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHOQJKFXSQKPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | |
CAS RN |
1142210-79-4 |
Source


|
| Record name | 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




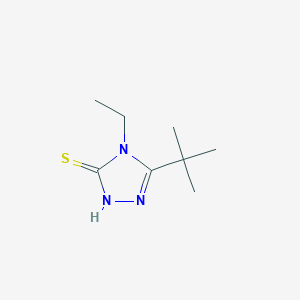

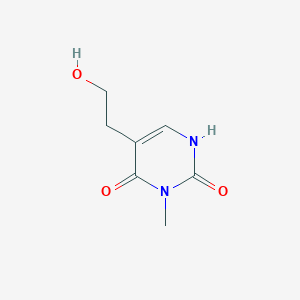
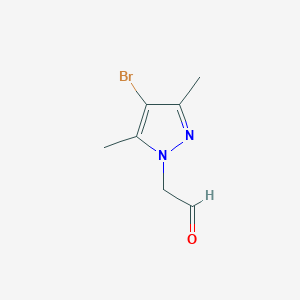
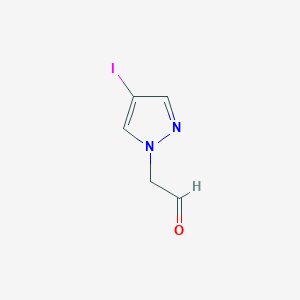
![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)
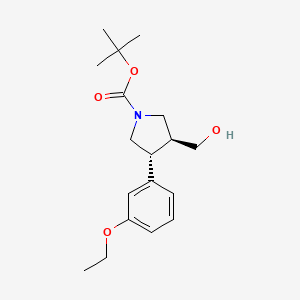
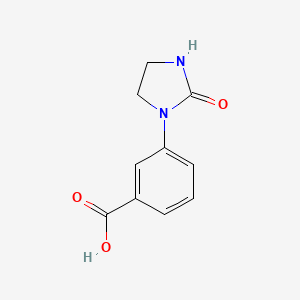
![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)